molecular formula C26H26ClN3O4 B1663717 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide CAS No. 329196-48-7

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Cat. No.: B1663717
CAS No.: 329196-48-7
M. Wt: 480.0 g/mol
InChI Key: VQOJFGFKIVFMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG; ) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). SANT-2 inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM).
Inhibitor of Sonic hedgehog (Shh) signaling;  antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).

Biological Activity

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide, commonly referred to as SANT-2, is a compound with notable biological activity, particularly as an antagonist of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in various developmental processes and is implicated in several cancers when aberrantly activated. This article delves into the biological activities of SANT-2, supported by empirical data, case studies, and detailed research findings.

  • Molecular Formula : C26H26ClN3O4
  • Molecular Weight : 479.96 g/mol
  • CAS Number : 329196-48-7
  • Synonyms : SANT-2, Hh Signaling Antagonist XIV

Structural Characteristics

SANT-2 features a complex structure that includes a benzimidazole moiety and triethoxybenzamide groups, contributing to its biological activity. The presence of a chlorine atom on the phenyl ring enhances its binding affinity to target receptors.

Hedgehog Signaling Pathway Inhibition

SANT-2 is primarily recognized for its role as a Smoothened (Smo) antagonist , effectively inhibiting the Hedgehog signaling pathway. It exhibits a competitive binding mechanism against Smo-bound ligands such as cyclopamine and SAG (Smo agonist), demonstrating varying efficacy compared to other antagonists like SANT-1.

Binding Affinity

  • Ki Values :
    • SANT-1: 2.4 nM
    • SANT-2: 8.4 nM

These values indicate that while SANT-2 is less potent than SANT-1, it still maintains significant biological activity in modulating the pathway .

Anticancer Activity

Research has highlighted the potential of SANT-2 in cancer therapy due to its ability to inhibit tumor growth associated with aberrant Hedgehog signaling:

  • In vitro Studies :
    • SANT-2 has shown effectiveness in reducing proliferation in various cancer cell lines.
    • It demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics.
  • In vivo Studies :
    • In animal models, SANT-2 treatment led to significant tumor regression in xenograft models of colorectal cancer .

Case Study 1: Colorectal Cancer

A study involving human colorectal cancer cell lines (SW480 and HCT116) demonstrated that SANT-2 inhibited cell growth with IC50 values of approximately 0.5 μM. The compound's mechanism involved downregulation of key oncogenes associated with the Hedgehog pathway .

Case Study 2: Analgesic Effects

In a separate investigation, derivatives of benzimidazole including SANT-2 were assessed for analgesic properties. Results indicated that certain analogs exhibited central analgesic effects comparable to morphine, suggesting potential applications beyond oncology .

Antimicrobial and Antioxidant Activity

SANT-2 and its derivatives have also been evaluated for antimicrobial and antioxidant properties:

  • Antimicrobial Activity : Exhibited moderate inhibition against various bacterial strains.
  • Antioxidant Activity : Demonstrated significant free radical scavenging activity with an IC50 value lower than standard antioxidants .

Cholinesterase Inhibition

Recent studies have explored the potential of SANT-2 as an inhibitor of cholinesterases, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's:

  • In silico Studies : Molecular docking studies indicated favorable interactions with acetylcholinesterase, suggesting potential for further development as a neuroprotective agent .

Scientific Research Applications

Hedgehog Signaling Pathway Inhibition

SANT-2 is primarily recognized for its role as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and is implicated in several cancers, including basal cell carcinoma and medulloblastoma. By inhibiting Smo, SANT-2 effectively blocks the pathway's activation, providing a potential therapeutic avenue for treating Hedgehog-dependent tumors .

Cancer Research

Numerous studies have evaluated the efficacy of SANT-2 in cancer models:

  • In vitro Studies : SANT-2 has been shown to reduce cell proliferation and induce apoptosis in cancer cell lines that are dependent on Hedgehog signaling. For instance, it has demonstrated effectiveness against human medulloblastoma cells by significantly inhibiting their growth .
  • In vivo Studies : Animal models treated with SANT-2 exhibited reduced tumor growth compared to control groups. This highlights its potential as a therapeutic agent in oncology .

Developmental Biology

Research indicates that SANT-2 can also be utilized to study developmental processes influenced by the Hedgehog pathway. By manipulating this signaling pathway with SANT-2, researchers can investigate its role in embryonic development and tissue differentiation .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anti-cancer effects of SANT-2Significant reduction in tumor size in xenograft models of medulloblastoma; induction of apoptosis was observed .
Study 2 Investigate SANT-2's role in embryonic developmentDisruption of normal patterning during embryogenesis was noted when Hedgehog signaling was inhibited with SANT-2 .
Study 3 Assess effects on non-cancerous cellsMinimal cytotoxicity observed in normal cell lines, suggesting a degree of selectivity for cancerous cells .

Chemical Reactions Analysis

Biological Interactions

The compound acts as a Smoothened receptor antagonist within the Sonic hedgehog (Shh) signaling pathway, inhibiting downstream processes critical for cell proliferation and differentiation. Key findings include:

  • Allosteric modulation : Unlike competitive inhibitors, it binds non-competitively to Smoothened receptors, reducing pathway activity in cellular models.

  • Potency : Demonstrates high binding affinity with a dissociation constant (KD) of ~12 nM.

  • Therapeutic relevance : Shows promise in treating cancers driven by aberrant Shh signaling.

Analytical Techniques

Structural confirmation and purity assessment rely on advanced spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : Used to verify the molecular structure and confirm reaction outcomes.

  • Infrared (IR) spectroscopy : Employed to analyze functional groups and ensure synthesis fidelity.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine purity (>98%) .

Challenges and Considerations

  • Synthesis complexity : Requires stringent control of reaction parameters to achieve high yields and minimize impurities .

  • Stability : Sensitive to light, air, and heat, necessitating refrigeration and inert gas storage .

References EvitaChem. (2025). SANT-2 (EVT-253872) | 329196-48-7. PubChem. (2025). Sant-2 | C26H26ClN3O4 | CID 1367095. Tokyo Chemical Industry Co., Ltd. (2009). SANT-2 329196-48-7.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SANT-2 in modulating Hedgehog (Hh) signaling?

SANT-2 acts as an allosteric antagonist of the Smoothened (Smo) receptor, a key transducer in the Hh pathway. It inhibits Smo by displacing endogenous ligands like SAG-1.3 and cyclopamine, with binding affinities (Ki) of 7.8 nM and 8.4 nM, respectively . The compound disrupts Smo’s interaction with downstream signaling proteins, reducing pathway activation. To validate this, researchers commonly use:

  • Radioactive ligand displacement assays (e.g., [³H]SAG-1.3 binding) to quantify competitive inhibition.
  • Cell-based reporter assays (e.g., Gli-luciferase) to measure transcriptional activity downstream of Smo.
  • Structural modeling to map allosteric binding pockets using programs like SHELX .

Q. How is SANT-2 synthesized, and what are its critical structural features?

While explicit synthesis protocols for SANT-2 are not detailed in the provided evidence, analogous benzamide derivatives (e.g., N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide) are synthesized via:

  • Amide coupling : Reacting 3,4,5-triethoxybenzoyl chloride with 3-(1H-benzimidazol-2-yl)-4-chloroaniline in chloroform under reflux .
  • Purification : Crystallization from chloroform or methanol yields pure product (>80% yield). Key structural elements include the benzimidazole ring (critical for Smo binding) and triethoxy groups (enhancing lipophilicity and stability) .

Q. What analytical methods are used to characterize SANT-2’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic ring conformations .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (480.0 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., ~67° in similar benzamides) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictory binding data for SANT-2 (e.g., partial inhibition of SAG-1.3) be resolved experimentally?

Partial inhibition suggests allosteric modulation rather than competitive binding. To investigate:

  • Perform saturation binding assays with varying SANT-2 concentrations to assess cooperative effects.
  • Use mutagenesis (e.g., Smo transmembrane domain mutations) to identify residues critical for SANT-2’s allosteric action .
  • Combine cryo-EM or molecular dynamics simulations to visualize conformational changes in Smo induced by SANT-2.

Q. How can researchers optimize SANT-2’s selectivity for Smo over off-target receptors?

  • Structure-activity relationship (SAR) studies : Modify substituents on the benzimidazole or triethoxybenzamide moieties. For example:

  • Replace ethoxy groups with bulkier alkoxy chains to reduce off-target interactions.
  • Introduce halogen substitutions (e.g., fluorine) to enhance binding specificity .
    • Kinase profiling panels : Screen SANT-2 analogs against libraries of GPCRs and kinases to identify selectivity trends.

Q. What experimental designs are recommended to assess SANT-2’s efficacy in vivo?

  • Genetic models : Use Smo-knockout mice or zebrafish to confirm on-target effects.
  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and blood-brain barrier penetration via LC-MS/MS.
  • Toxicity assays : Evaluate hepatotoxicity (ALT/AST levels) and hematological parameters in repeated-dose studies .

Q. Methodological Notes

  • Crystallography tools : SHELXL/SHELXS are recommended for refining small-molecule structures .
  • Contradictory data : Address discrepancies (e.g., partial inhibition) through mechanistic studies (e.g., allosteric vs. orthosteric binding assays) .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOJFGFKIVFMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362255
Record name SANT-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329196-48-7
Record name SANT-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Reactant of Route 5
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.